5-Bromoindoline

Descripción general

Descripción

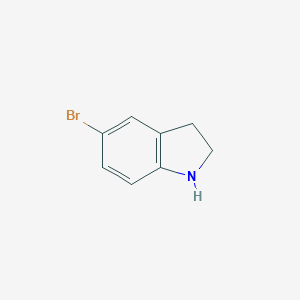

5-Bromoindoline is an organic compound with the molecular formula C8H8BrN It is a derivative of indoline, where a bromine atom is substituted at the 5th position of the indoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Bromoindoline can be synthesized through several methods. One common approach involves the bromination of indoline. This process typically uses bromine or other brominating agents under controlled conditions to ensure selective substitution at the 5th position . Another method involves the hydrogenation of indole to indoline, followed by bromination .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. For instance, indoline can be subjected to acetylation, followed by bromination and subsequent deacetylation to produce this compound .

Análisis De Reacciones Químicas

General Reactivity of Brominated Indoles/Indolines

Brominated indoles and indolines commonly participate in substitution, reduction, and cross-coupling reactions. While 5-Bromoindoline itself is not explicitly discussed in the sources, analogous reactions for brominated indoles (e.g., 5-Bromoindole) can inform plausible pathways:

Key Reaction Types

| Reaction Type | Typical Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols, or alkoxides in polar solvents | Substituted indolines (e.g., 5-aminoindoline) |

| Reduction | , | Tetrahydroindole derivatives |

| Cross-Coupling | Suzuki coupling (, boronic acids) | Aryl/heteroaryl-substituted indolines |

| Oxidation | , | Oxindoles or hydroxylated derivatives |

Hypothetical Reaction Pathways for this compound

Based on structural analogs (e.g., 5-Bromoindole ):

Substitution Reactions

The bromine atom at position 5 can act as a leaving group. For example:

-

Amination : Reaction with ammonia or primary amines under catalytic conditions (e.g., CuI, ) could yield 5-aminoindoline.

-

Thiolation : Treatment with thiols in the presence of a base may produce 5-thioindoline derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids could replace the bromine with aryl groups, enabling the synthesis of 5-arylindoline derivatives.

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation () might further reduce the indoline ring, though this is less common.

-

Oxidation : Strong oxidizing agents (e.g., ) could oxidize the indoline ring to form oxindole derivatives.

Research Gaps and Limitations

No direct studies on This compound were identified in the reviewed sources. Existing data for 5-Bromoindole suggest that brominated indoles are versatile intermediates, but extrapolation to indoline systems requires experimental validation.

Recommendations for Further Investigation

-

Synthetic Exploration : Conduct substitution/cross-coupling reactions with this compound to map its reactivity.

-

Catalytic Studies : Screen Pd, Cu, or Ni catalysts for efficiency in cross-coupling.

-

Comparative Analysis : Compare reaction outcomes between 5-Bromoindole and this compound to identify structural effects.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

5-Bromoindoline derivatives have shown promising anticancer properties. For instance, novel derivatives have been synthesized that act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation. These compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents against tumors .

Antiangiogenic Properties

Research has highlighted the antiangiogenic effects of 5-bromoindole derivatives. A study investigated a carbothioamide derivative of 5-bromoindole, revealing its ability to inhibit angiogenesis, which is vital for tumor growth and metastasis. This compound was tested in vitro and in vivo, demonstrating reduced vascularization in tumor models .

Mechanistic Studies

The mechanism of action for these compounds often involves disrupting cellular signaling pathways critical for cancer progression. For example, studies have shown that 5-bromoindole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Organic Synthesis

Synthetic Intermediates

this compound serves as an essential building block in synthetic organic chemistry. It is utilized in the synthesis of various bioactive molecules, including β-lactams and other heterocyclic compounds. The introduction of the bromine atom enhances electrophilic reactivity, facilitating further functionalization .

Synthesis of Isatin Derivatives

The compound is also involved in synthesizing isatin derivatives, which are known for their wide range of biological activities. The bromine substituent allows for selective reactions that lead to complex molecular architectures .

Material Science

Photophysical Properties

The photophysical properties of this compound derivatives have been studied for potential applications in organic electronics and photonic devices. Their ability to form stable π-stacking interactions contributes to their utility in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromoindole-2-carboxylic acid | EGFR Inhibition | 12 | |

| Carbamoyl derivative | Antiangiogenic | 15 | |

| Novel indole derivative | Cytotoxicity | 8 |

Table 2: Synthetic Applications of this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Isatin derivative | 85 | |

| Nucleophilic substitution | β-lactams | 75 | |

| Cyclization | Heterocyclic compounds | 90 |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study, a series of 5-bromoindole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines. The most potent compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics like cisplatin, highlighting its potential as an effective treatment option .

Case Study 2: Mechanistic Investigation

A mechanistic study focused on a specific derivative revealed that it induced apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blot analyses to demonstrate changes in apoptotic markers, providing insights into the compound's mode of action against cancer cells .

Mecanismo De Acción

The mechanism of action of 5-Bromoindoline involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes or pathways involved in cell proliferation . The presence of the bromine atom enhances its reactivity and binding affinity to these targets, making it a potent compound in biological systems .

Comparación Con Compuestos Similares

5-Bromoindole: Similar in structure but differs in the oxidation state of the nitrogen atom.

6-Bromoindole: Bromine atom is substituted at the 6th position instead of the 5th.

5-Iodoindole: Contains an iodine atom instead of bromine.

Uniqueness: 5-Bromoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Bromoindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines and microbial strains.

Chemical Structure and Synthesis

This compound is derived from the indole framework, which is known for its role in numerous bioactive compounds. The bromine substitution at the 5-position enhances its pharmacological properties. Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities.

Synthesis Pathways

- General Methodology : The synthesis typically involves bromination of indole derivatives followed by functionalization to create a library of compounds for biological testing.

- Key Derivatives : Compounds such as 5-bromo-1-methoxybrasinin and 5-bromo-1-Boc-brasinin have been synthesized and evaluated for their antiproliferative effects against cancer cell lines.

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied. The following table summarizes key findings regarding the antiproliferative activity of various this compound derivatives against different cancer cell lines:

These compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values comparable to traditional chemotherapeutics like cisplatin.

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Certain compounds induce programmed cell death through caspase-dependent pathways, enhancing their therapeutic potential against resistant cancer types .

- Targeting EGFR : Novel derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), a key player in many cancers .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity. For instance, studies on 5-bromoindole-3-carboxaldehyde revealed substantial inhibition of quorum-sensing factors in Pseudomonas aeruginosa, including:

- Pyocyanin Production : Inhibition rates up to 92.5% at higher concentrations were recorded.

- Elastase and Protease Production : Significant reductions were observed, indicating potential use as an antimicrobial agent .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Combination Therapy : In animal models, combinations of 5-bromobrassinin with paclitaxel showed enhanced tumor regression in mammary gland tumors compared to monotherapy .

- In Vivo Efficacy : Studies involving melanoma isograft models demonstrated that brominated indole derivatives significantly suppressed tumor growth compared to non-brominated counterparts .

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDCHCLHHGGYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392231 | |

| Record name | 5-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22190-33-6 | |

| Record name | 5-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5-Bromoindoline?

A1: While a comprehensive spectroscopic analysis of this compound itself isn't available in the provided research, we can deduce some information. Its molecular formula is C8H8BrN. Many of the papers focus on derivatives, like this compound-2,3-dione (C8H6BrNO2), which is often studied for its crystal structure and interactions. [, , ] For specific spectroscopic data on derivatives like 5-bromoindole and this compound, refer to specialized publications. []

Q2: What are the applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block in organic synthesis. Research highlights its use in the synthesis of bromoindole alkaloids, like those found in the marine algae Laurencia brongniartii. [] The bromine atom at the 5-position allows for further functionalization through various coupling reactions, making it a valuable intermediate for creating complex molecules.

Q3: Is there information on the environmental impact of this compound?

A3: The provided research primarily focuses on the chemical synthesis and structural properties of this compound and its derivatives. Consequently, there's limited information regarding its environmental impact, degradation pathways, or ecotoxicological effects. Further studies are required to evaluate its potential environmental risks and develop appropriate waste management strategies.

Q4: What analytical techniques are used to characterize this compound and its derivatives?

A6: Researchers employ various analytical methods to characterize this compound and its derivatives. X-ray crystallography is commonly used to determine crystal structures and understand intermolecular interactions. [, , ] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are likely employed for structural elucidation and purity assessment, although specific data from these techniques wasn't presented in the provided research abstracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.